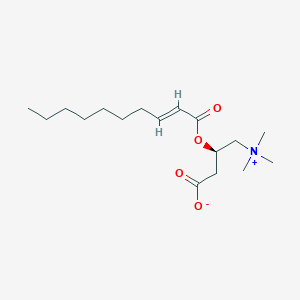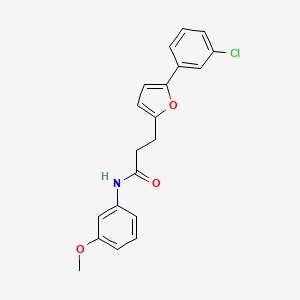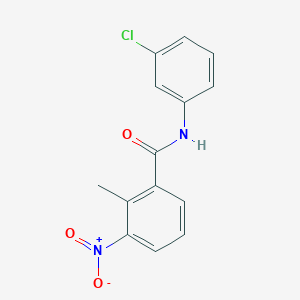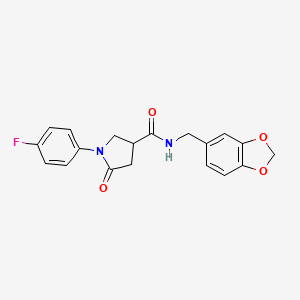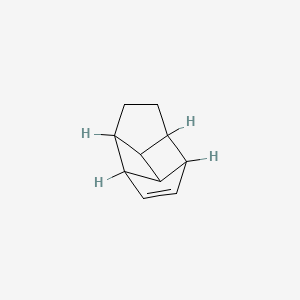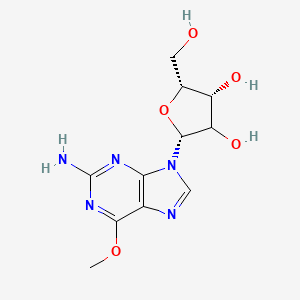
May & Grunwald's stain
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
May & Grunwald’s stain is a Romanowsky-type stain used primarily in hematology and cytology for the differential staining of blood smears and bone marrow samples. It is a combination of methylene blue and eosin, which allows for the visualization of different cellular components based on their acidic or basic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
May-Grünwald Stain
- Dissolve 0.3 grams of May-Grünwald dye in 100 milliliters of absolute methanol.
- Warm the mixture to 50°C in a water bath for a few hours and allow it to cool to room temperature.
- Stir the mixture on a magnetic stirrer for 24 hours.
- Filter the mixture to obtain the stain .
-
Giemsa Stain
- Add 1.0 gram of Giemsa dye into 66 milliliters of glycerol and warm the mixture in a conical flask for 1-2 hours at 50°C.
- Cool the mixture to room temperature and add 66 milliliters of absolute methanol.
- Leave the mixture to dissolve for 2-3 days, mixing it at intervals.
- Filter the mixture to obtain the stain .
Industrial Production Methods
The industrial production of May & Grunwald’s stain involves large-scale synthesis of the dye components, followed by their combination in precise ratios. The process is automated to ensure consistency and quality control. The dyes are mixed with solvents and buffers, filtered, and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
May & Grunwald’s stain undergoes several types of chemical reactions, including:
Acid-Base Reactions: The stain differentially binds to acidic and basic components of cells.
Adsorption: The dye molecules adsorb onto cellular components based on their chemical affinities
Common Reagents and Conditions
Reagents: May-Grünwald dye, Giemsa dye, absolute methanol, glycerol, phosphate buffer (pH 6.8).
Conditions: The staining process typically involves fixing the cells with methanol, followed by staining with the dye solutions under controlled pH conditions
Major Products Formed
The major products formed during the staining process are the stained cellular components, which include:
Nuclei: Stained blue or purple due to the binding of methylene blue.
Applications De Recherche Scientifique
May & Grunwald’s stain is widely used in various scientific research applications, including:
Hematology: For the differential staining of blood smears and bone marrow samples to identify and classify different types of white blood cells, such as lymphocytes, granulocytes, and monocytes
Cytology: For the staining of cytological smears, including fine-needle aspiration samples, to detect abnormalities such as cancer cells or infections
Histopathology: For the staining of tissue sections to visualize cellular morphology and detect pathological changes
Microbiology: For the staining of microbial samples to identify and classify different types of bacteria and other microorganisms
Mécanisme D'action
May & Grunwald’s stain works by differentially staining different cellular components based on their acidic or basic properties. Acidic components, such as DNA and chromatin, stain blue or purple due to the binding of methylene blue, while basic components, such as cytoplasm and proteins, stain pink or red due to the binding of eosin. The stain also highlights nuclear structures, such as nucleoli and nuclear membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Giemsa Stain: Similar to May & Grunwald’s stain, Giemsa stain is also a Romanowsky-type stain used for the differential staining of blood smears and bone marrow samples
Leishman Stain: Another Romanowsky-type stain used for similar applications in hematology and cytology
Wright Stain: A Romanowsky-type stain used primarily in the United States for the differential staining of blood smears
Uniqueness
May & Grunwald’s stain is unique in its combination of methylene blue and eosin, which allows for the differential staining of cellular components based on their acidic or basic properties. This combination provides a clear and detailed visualization of cellular morphology, making it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C11H15N5O5 |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
(2R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |
Clé InChI |
IXOXBSCIXZEQEQ-PKJMTWSGSA-N |
SMILES isomérique |
COC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




